molecular formula C11H17N3O3 B6639187 3-[(1,5-Dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid

3-[(1,5-Dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid

Cat. No. B6639187
M. Wt: 239.27 g/mol
InChI Key: ORLIVEYYHSRUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,5-Dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid, also known as DMPA, is a synthetic compound that has been widely used in scientific research. It is a derivative of pyrazole and has been shown to have various biochemical and physiological effects.

Mechanism of Action

3-[(1,5-Dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid acts as a competitive inhibitor of GSK-3β by binding to its ATP-binding site. This results in the inhibition of GSK-3β activity, which leads to the activation of various downstream signaling pathways such as the Wnt/β-catenin pathway. The activation of this pathway has been shown to have various physiological effects such as the promotion of cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to promote cell survival and inhibit apoptosis in various cell types such as neurons and cancer cells. This compound has also been shown to promote cell proliferation and differentiation in various cell types such as stem cells and muscle cells. In addition, this compound has been shown to have anti-inflammatory effects and to regulate glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(1,5-Dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid in lab experiments is its specificity for GSK-3β. This allows researchers to study the role of GSK-3β in various cellular processes without affecting other pathways. However, one of the limitations of using this compound is its potential off-target effects, which may affect the interpretation of the results.

Future Directions

There are several future directions for the use of 3-[(1,5-Dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid in scientific research. One of the areas of research is the role of GSK-3β in neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to have neuroprotective effects and may be a potential therapeutic agent for these diseases. Another area of research is the role of GSK-3β in cancer. This compound has been shown to have anti-tumor effects and may be a potential anti-cancer agent. Finally, the use of this compound in tissue engineering and regenerative medicine is an area of research that is gaining interest. This compound has been shown to promote cell proliferation and differentiation, which may be useful in the development of new therapies for tissue repair and regeneration.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. It acts as a competitive inhibitor of GSK-3β and has various biochemical and physiological effects. This compound has advantages and limitations for lab experiments and has several potential future directions for research. Further studies on the role of this compound in various diseases and tissue engineering may lead to the development of new therapies and treatments.

Synthesis Methods

The synthesis of 3-[(1,5-Dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid involves the reaction of 1,5-dimethylpyrazole-3-carboxylic acid with N-methyl-N-(tert-butoxycarbonyl)glycine methyl ester in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then deprotected with trifluoroacetic acid to obtain this compound.

Scientific Research Applications

3-[(1,5-Dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid has been widely used in scientific research as a tool to study the role of various biochemical pathways in cells. It has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK-3β), which plays a key role in many cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. This compound has also been used to study the role of GSK-3β in various diseases such as Alzheimer's disease, cancer, and diabetes.

properties

IUPAC Name

3-[(1,5-dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-7(11(16)17)6-13(3)10(15)9-5-8(2)14(4)12-9/h5,7H,6H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLIVEYYHSRUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(C)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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